molecular formula C56H107N5O26 B6313488 15,22,38-Trioxo-20,20-bis(15-oxo-2,5,8,11,18-pentaoxa-14-azanonadecan-19-yl)-2,5,8,11,18,25,28,31,34-nonaoxa-14,21,37-triazadotetracontan-42-oic acid CAS No. 1333154-71-4

15,22,38-Trioxo-20,20-bis(15-oxo-2,5,8,11,18-pentaoxa-14-azanonadecan-19-yl)-2,5,8,11,18,25,28,31,34-nonaoxa-14,21,37-triazadotetracontan-42-oic acid

Cat. No.: B6313488
CAS No.: 1333154-71-4
M. Wt: 1266.5 g/mol
InChI Key: PMYXKRRTXFJTIE-UHFFFAOYSA-N
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Description

Carboxy-PEG(4)-[PEG(4)-OMe]3 is a sophisticated heteromultifunctional polyethylene glycol (PEG)-based linker designed for advanced bioconjugation and nanomaterial synthesis. This compound features a branched structure with one carboxylic acid (-COOH) terminal arm and three methoxy-terminated (O-Me) PEG arms, all built upon a tetraethylene glycol (PEG4) core. This unique architecture provides researchers with a versatile tool for creating complex molecular constructs. The carboxylic acid terminus serves as a primary reactive handle, allowing for covalent conjugation to primary amines via activation with common coupling agents like EDC and Sulfo-NHS to form stable amide bonds . The three inert, hydrophilic methoxy-terminated arms confer significant benefits, including enhanced solubility for hydrophobic drug molecules, reduced immunogenicity by shielding the core conjugate, and improved stability by protecting against proteolytic degradation . The branched PEG spacer also diminishes steric hindrance, facilitating better binding kinetics when linking biomolecules of different sizes. The primary applications of Carboxy-PEG(4)-[PEG(4)-OMe]3 are in the development of antibody-drug conjugates (ADCs), the surface functionalization of nanoparticles, and the site-specific PEGylation of proteins and peptides to optimize their pharmacokinetic profiles . Its defined, discrete-length PEG chains ensure consistency and reproducibility in research applications, from drug delivery system design to diagnostic probe development. This product is intended for Research Use Only and is not approved for use in diagnostic procedures or human consumption.

Properties

CAS No.

1333154-71-4

Molecular Formula

C56H107N5O26

Molecular Weight

1266.5 g/mol

IUPAC Name

5-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C56H107N5O26/c1-69-23-26-77-39-42-81-35-31-74-20-12-58-51(63)7-16-85-47-56(48-86-17-8-52(64)59-13-21-75-32-36-82-43-40-78-27-24-70-2,49-87-18-9-53(65)60-14-22-76-33-37-83-44-41-79-28-25-71-3)61-54(66)10-15-72-29-34-80-45-46-84-38-30-73-19-11-57-50(62)5-4-6-55(67)68/h4-49H2,1-3H3,(H,57,62)(H,58,63)(H,59,64)(H,60,65)(H,61,66)(H,67,68)

InChI Key

PMYXKRRTXFJTIE-UHFFFAOYSA-N

Canonical SMILES

COCCC(=O)NCCOCCOCCOCCOCC(COCCOCCOCCOCCNC(=O)CCOC)(COCCOCCOCCOCCNC(=O)CCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)O

Origin of Product

United States

Preparation Methods

Monodispersity Control

Stepwise elongation with macrocyclic sulfates ensures uniform PEG4 arms (PDI < 1.05). Excess NaH must be avoided to prevent chain scission.

Purification Strategies

  • Size-Exclusion Chromatography : Removes unreacted PEG fragments.

  • Precipitation : Cold diethyl ether precipitates PEG derivatives (>90% recovery).

Characterization Data

ParameterValue/TechniqueSource
Molecular Weight1,316.47 g/mol (calc.)
Purity>95% (HPLC)
Yield (Overall)62–68%

Spectroscopic Confirmation :

  • ¹H NMR : δ 3.6–3.8 ppm (PEG backbone), δ 1.2 ppm (phenethyl deprotection byproducts).

  • FT-IR : 1,720 cm⁻¹ (C=O stretch, carboxy).

Comparative Analysis of Synthetic Routes

Route 1 (One-Pot Elongation) :

  • Advantages : Fewer intermediates, no chromatography.

  • Disadvantages : Requires strict stoichiometric control.

Route 2 (Pre-Functionalized Building Blocks) :

  • Advantages : Higher yields for carboxy arm.

  • Disadvantages : Costlier starting materials.

Applications and Stability

Carboxy-PEG(4)-[PEG(4)-OMe]3 is utilized in:

  • Drug Conjugation : Carboxy group enables bioconjugation via EDC/NHS chemistry.

  • Nanoparticle Stabilization : Methoxy termini reduce opsonization.

Stability studies indicate >6-month shelf life under inert atmosphere (N₂, –20°C) .

Chemical Reactions Analysis

Types of Reactions

Carboxy-PEG(4)-[PEG(4)-OMe]3 undergoes various chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form carboxylic acids or other derivatives.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The carboxyl group can participate in nucleophilic substitution reactions, forming esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like DCC and NHS are commonly used for esterification and amidation reactions.

Major Products Formed

The major products formed from these reactions include esters, amides, alcohols, and various carboxylic acid derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Drug Delivery Systems

Enhanced Solubility and Stability:
Carboxy-PEG(4)-[PEG(4)-OMe]3 is often utilized in drug delivery systems to improve the solubility and stability of hydrophobic drugs. The hydrophilic nature of PEG facilitates the formation of micelles or liposomes that encapsulate poorly soluble drugs, enhancing their bioavailability and therapeutic efficacy .

Targeted Delivery:
The carboxyl group can be used for conjugating drugs to targeting ligands, allowing for site-specific delivery to tumor cells or other target tissues. This targeted approach minimizes systemic side effects and increases the concentration of therapeutic agents at the desired site .

Protein Modification

PEGylation:
One of the primary applications of Carboxy-PEG(4)-[PEG(4)-OMe]3 is in the PEGylation of proteins. PEGylation involves attaching PEG chains to proteins to enhance their pharmacokinetic properties. This modification can increase protein stability, reduce immunogenicity, and prolong circulation time in the bloodstream .

Case Studies:

  • A study demonstrated that PEGylated enzymes exhibited improved stability and activity compared to their non-PEGylated counterparts, leading to enhanced therapeutic outcomes in enzyme replacement therapies .
  • Research on monoclonal antibodies showed that PEGylation with compounds like Carboxy-PEG(4)-[PEG(4)-OMe]3 significantly reduced aggregation and improved solubility, which are critical for maintaining efficacy in therapeutic applications .

Biomedical Research

Biomaterials Development:
Carboxy-PEG(4)-[PEG(4)-OMe]3 is also employed in developing biomaterials for tissue engineering. Its biocompatibility and ability to form hydrogels make it suitable for scaffolding in regenerative medicine .

Cell Culture Applications:
In cell culture studies, PEG-based compounds have been shown to improve cell adhesion and proliferation. The incorporation of Carboxy-PEG(4)-[PEG(4)-OMe]3 into culture media can enhance the growth conditions for various cell types, facilitating research in cellular biology .

Summary Table: Applications of Carboxy-PEG(4)-[PEG(4)-OMe]3

Application AreaDescriptionBenefits
Drug Delivery SystemsEncapsulation of hydrophobic drugsImproved solubility and bioavailability
Targeted DeliveryConjugation with targeting ligandsSite-specific delivery reduces side effects
Protein ModificationPEGylation of proteinsIncreased stability and reduced immunogenicity
Biomedical ResearchDevelopment of biomaterials and cell culture enhancementsImproved cell adhesion and proliferation

Mechanism of Action

The mechanism of action of Carboxy-PEG(4)-[PEG(4)-OMe]3 involves its ability to form stable covalent bonds with various molecular targets. The carboxyl group can react with amine groups on proteins or other molecules, forming amide bonds. This modification can enhance the solubility, stability, and bioavailability of the modified molecules. The polyethylene glycol chains provide steric hindrance, reducing nonspecific interactions and improving the overall biocompatibility of the compound .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Molecular Structure Functional Groups Key Features
Carboxy-PEG(4)-[PEG(4)-OMe]₃ Branched PEG with 3 methoxy chains -COOH, -OCH₃ Conjugation-ready carboxy group; stealth properties from methoxy-PEG chains
Linear PEG-COOH Linear PEG chain -COOH Simple structure with single conjugation site; limited steric shielding
PEG-PLGA-PEG Triblock Copolymer Linear PEG-PLGA-PEG -OH (PLGA segment) Thermoresponsive gelation; biodegradable PLGA core for sustained release
PEG(7)-OMe Derivatives Linear or branched PEG -OCH₃ High hydration; neutral charge reduces immune reactivity

Physicochemical Properties

  • Solubility : Carboxy-PEG(4)-[PEG(4)-OMe]₃ exhibits high aqueous solubility due to PEG's hydrophilicity. The methoxy branches reduce aggregation compared to linear PEG-COOH, which may form micelles at high concentrations .
  • Stability : The branched structure enhances steric stability, resisting enzymatic degradation better than linear PEGs .

Pharmacokinetics and Biodistribution

  • Plasma Half-Life: Carboxy-PEG(4)-[PEG(4)-OMe]₃ has a shorter plasma half-life (~12–24 hours) than stealth liposomes (40–80 hours) but longer than non-PEGylated nanoparticles (<6 hours) due to reduced renal clearance .
  • Biodistribution: The carboxy group’s negative charge minimizes nonspecific interactions with cell membranes, while methoxy-PEG branches prevent opsonization, directing accumulation in tissues with enhanced permeability and retention (EPR) effects .

Immunogenicity Profile

  • Anti-PEG Antibodies (APAs): Like other PEGylated compounds, Carboxy-PEG(4)-[PEG(4)-OMe]₃ may induce pre-existing or treatment-emergent APAs. However, these antibodies are typically low-titer, non-neutralizing, and PEG-specific rather than targeting the core molecule .

Table 2: Key Research Findings

Parameter Carboxy-PEG(4)-[PEG(4)-OMe]₃ PEG-PLGA-PEG PEG(7)-OMe Derivatives
Plasma Half-Life (h) 12–24 6–12 (gel phase) 18–30
Immunogenicity Incidence <5% (low-titer, non-neutralizing) Not reported 3–8% (PEG-reactive ADAs)
Conjugation Efficiency High (carboxy-mediated) Low (requires activation) None
Renal Clearance Threshold <50 kDa >38 kDa <30 kDa

Q & A

Q. What are the critical steps for synthesizing Carboxy-PEG(4)-[PEG(4)-OMe]3 with high purity, and how can side reactions be minimized?

  • Methodological Answer :
    Synthesis involves sequential PEGylation under anhydrous conditions to prevent hydrolysis. Use N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) coupling to activate the carboxyl group for conjugation. Monitor reaction progress via HPLC with evaporative light scattering detection (ELSD) to track unreacted PEG chains. Side reactions (e.g., oligomerization) are mitigated by controlling stoichiometry (1:3 ratio of carboxy-PEG to PEG-OMe branches) and using excess base (e.g., triethylamine) to scavenge protons. Post-synthesis, purify via size-exclusion chromatography (SEC) to isolate the tetra-branched product .

Q. What analytical techniques are essential for characterizing the structural integrity of Carboxy-PEG(4)-[PEG(4)-OMe]3?

  • Methodological Answer :
    • Nuclear Magnetic Resonance (NMR) : Confirm branching via ¹H NMR (integration of PEG methylene protons vs. terminal methoxy groups).
    • Mass Spectrometry (MS) : Use MALDI-TOF or ESI-MS to verify molecular weight (~1,200 Da) and detect impurities.
    • FT-IR Spectroscopy : Identify ester linkages (C=O stretch at ~1730 cm⁻¹) and PEG backbone (C-O-C at ~1100 cm⁻¹).
    • Dynamic Light Scattering (DLS) : Assess hydrodynamic radius to confirm monodispersity. Cross-reference data with SEC elution profiles .

Q. How can researchers validate the reproducibility of Carboxy-PEG(4)-[PEG(4)-OMe]3 conjugation in drug delivery systems?

  • Methodological Answer :
    Design a standardized protocol with fixed parameters (pH, temperature, reaction time). For reproducibility:
    • Batch Testing : Synthesize three independent batches and compare SEC profiles.
    • In vitro Release Studies: Use fluorescently labeled variants to track payload release kinetics under physiological conditions (PBS buffer, 37°C).
    • Statistical Analysis: Apply ANOVA to evaluate batch-to-batch variability in conjugation efficiency (target: <5% deviation) .

Advanced Research Questions

Q. How does Carboxy-PEG(4)-[PEG(4)-OMe]3’s branching architecture influence its immunogenicity compared to linear PEG analogs?

  • Methodological Answer :
    • Animal Models : Administer equimolar doses of branched vs. linear PEG conjugates to BALB/c mice. Measure anti-PEG IgM/IgG titers via ELISA at days 7, 14, and 21.
    • Mechanistic Insight : Branched PEGs may reduce epitope accessibility due to steric shielding, lowering antibody recognition. Contrast with linear PEGs, which expose terminal methoxy groups to immune cells. Validate using surface plasmon resonance (SPR) to quantify antibody-PEG binding affinities .
    • Data Contradiction Note : Some studies report higher anti-PEG responses with branched PEGs due to increased hydrodynamic size. Resolve by correlating immune outcomes with PEG chain conformation (e.g., via small-angle X-ray scattering) .

Q. What experimental strategies can resolve discrepancies in pharmacokinetic (PK) data for Carboxy-PEG(4)-[PEG(4)-OMe]3 across species?

  • Methodological Answer :
    • Interspecies PK Modeling : Collect plasma concentration-time profiles in rodents, primates, and humanized liver models. Use compartmental modeling (e.g., NONMEM) to identify species-specific clearance mechanisms (renal vs. hepatic).
    • Tissue Distribution Studies : Radiolabel the compound (e.g., ¹⁴C-PEG) and quantify biodistribution via autoradiography. Adjust for interspecies differences in PEGylated drug metabolism using liver microsomal assays .

Q. How can researchers optimize Carboxy-PEG(4)-[PEG(4)-OMe]3 for pH-responsive drug release in tumor microenvironments?

  • Methodological Answer :
    • Linker Design : Replace stable ester bonds with pH-sensitive linkers (e.g., hydrazones or β-thiopropionate). Test hydrolysis rates at pH 5.5 (tumor) vs. 7.4 (blood) using UV-Vis spectroscopy.
    • In vivo Validation: Use xenograft models to compare tumor accumulation (via PET imaging) and efficacy (tumor volume reduction) of pH-responsive vs. non-responsive conjugates .

Q. What methodologies address contradictions in cytotoxicity data for Carboxy-PEG(4)-[PEG(4)-OMe]3 in primary vs. cancer cell lines?

  • Methodological Answer :
    • Standardized Assays : Use identical cell culture conditions (e.g., serum concentration, passage number) for both cell types.
    • Mechanistic Profiling : Perform RNA-seq to identify PEG-induced stress pathways (e.g., oxidative stress, ER stress). Validate via siRNA knockdown of key genes (e.g., NRF2 for oxidative response).
    • Data Normalization : Express cytotoxicity as a function of intracellular PEG accumulation (measured via LC-MS) rather than absolute dose .

Data Analysis and Reporting Guidelines

Q. How should researchers document experimental protocols for Carboxy-PEG(4)-[PEG(4)-OMe]3 to ensure reproducibility?

  • Methodological Answer :
    • Detailed Metadata : Include synthesis parameters (reagent lot numbers, purification gradients), instrument calibration logs, and raw data files (e.g., HPLC chromatograms).
    • FAIR Principles : Store data in repositories like Zenodo with DOIs. Use standardized templates (e.g., MIAME for microarray data) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in PEGylated conjugate studies?

  • Methodological Answer :
    • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
    • Error Propagation : Use Monte Carlo simulations to quantify uncertainty in derived parameters (e.g., confidence intervals for EC₅₀).
    • Multivariate Analysis : Apply PCA to disentangle PEG-specific effects from payload contributions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
15,22,38-Trioxo-20,20-bis(15-oxo-2,5,8,11,18-pentaoxa-14-azanonadecan-19-yl)-2,5,8,11,18,25,28,31,34-nonaoxa-14,21,37-triazadotetracontan-42-oic acid
Reactant of Route 2
Reactant of Route 2
15,22,38-Trioxo-20,20-bis(15-oxo-2,5,8,11,18-pentaoxa-14-azanonadecan-19-yl)-2,5,8,11,18,25,28,31,34-nonaoxa-14,21,37-triazadotetracontan-42-oic acid

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